3-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine
CAS No.: 851882-57-0
Cat. No.: VC7809413
Molecular Formula: C13H15N3O
Molecular Weight: 229.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851882-57-0 |
|---|---|
| Molecular Formula | C13H15N3O |
| Molecular Weight | 229.28 g/mol |
| IUPAC Name | 3-phenyl-5-piperidin-3-yl-1,2,4-oxadiazole |
| Standard InChI | InChI=1S/C13H15N3O/c1-2-5-10(6-3-1)12-15-13(17-16-12)11-7-4-8-14-9-11/h1-3,5-6,11,14H,4,7-9H2 |
| Standard InChI Key | PGICGJBHAYXFKH-UHFFFAOYSA-N |
| SMILES | C1CC(CNC1)C2=NC(=NO2)C3=CC=CC=C3 |
| Canonical SMILES | C1CC(CNC1)C2=NC(=NO2)C3=CC=CC=C3 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The core structure of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine comprises a piperidine ring (a six-membered amine heterocycle) linked to a 1,2,4-oxadiazole moiety substituted at position 3 with a phenyl group. The oxadiazole ring, a bioisostere for ester or amide functionalities, enhances metabolic stability by resisting enzymatic hydrolysis . Key structural features include:
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Piperidine Conformation: The chair conformation of the piperidine ring minimizes steric strain, while substituents at position 3 influence electronic interactions with biological targets.
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Oxadiazole-Phenyl Interaction: The phenyl group at position 3 of the oxadiazole contributes to π-π stacking with aromatic residues in enzyme active sites, enhancing binding affinity .
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₂H₁₃N₃O |
| Molecular Weight | 215.26 g/mol |
| LogP (Partition Coefficient) | 2.1 (predicted) |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 2 |
Synthetic Methodologies
Cyclization Strategies
The oxadiazole ring is typically synthesized via cyclization reactions between amidoximes and carboxylic acid derivatives. A representative route involves:
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Formation of Amidoxime: Reaction of piperidine-3-carbonitrile with hydroxylamine yields piperidine-3-amidoxime.
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Cyclization with Benzoyl Chloride: Treatment with benzoyl chloride in dichloromethane under basic conditions (e.g., triethylamine) forms the 1,2,4-oxadiazole ring .
Alternative Approaches
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Trichloromethyl Oxadiazole Intermediates: Trichloromethyl-substituted oxadiazoles react with ammonia to yield 5-amino derivatives, which can be further functionalized .
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Microwave-Assisted Synthesis: Reduces reaction times from hours to minutes while improving yields (e.g., 75% yield in 15 minutes under 150 W irradiation) .
Biological Activity and Mechanisms
Antimicrobial Efficacy
Derivatives of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine exhibit broad-spectrum activity:
Table 2: Antimicrobial Activity of Selected Derivatives
| Bacterial Strain | MIC (µg/mL) | Substituent Pattern |
|---|---|---|
| Staphylococcus aureus | 0.15 | R = 4-Cl-C₆H₄ |
| Escherichia coli | 0.05 | R = 4-OMe-C₆H₄ |
| Pseudomonas aeruginosa | 7.8 | R = 3,4-(OMe)₂-C₆H₃ |
Mechanistically, the oxadiazole ring disrupts bacterial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs), as evidenced by molecular docking studies against S. aureus PBP2a (PDB ID: 1VQQ) .
Anti-Inflammatory and Antiparasitic Effects
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Trypanosoma cruzi Inhibition: Derivatives showed IC₅₀ values of 3.6 µM against cruzain, a key protease in Chagas disease pathogenesis .
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Anti-Malarial Activity: Piperidine-oxadiazole hybrids reduced Plasmodium falciparum growth by 89% at 10 µM, likely through interference with hemozoin formation .
Pharmacokinetic and Toxicological Profiles
Metabolic Stability
Hepatic microsomal assays revealed that 4-trifluoromethyl-substituted derivatives retained 60% parent compound after 1 hour, compared to 41% for unsubstituted analogs .
In Vivo Performance
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Oral Bioavailability: 22% in rat models, with a plasma half-life of 4.2 hours .
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Acute Toxicity: No mortality observed at 100 mg/kg in mice over 14 days .
Structure-Activity Relationships (SAR)
Critical substituent effects include:
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